molecular formula C22H21ClN4O2S B2924158 N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-56-7

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2924158
CAS No.: 1251586-56-7
M. Wt: 440.95
InChI Key: PESQDYWEVWAHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative with a complex heterocyclic scaffold. Its structure includes a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 3 with an ethyl group and at position 8 with a sulfonamide moiety bearing N-(4-chlorophenyl) and N-(2-methylbenzyl) substituents. Such compounds are often explored for therapeutic applications, including antimalarial activity, due to their ability to inhibit key enzymatic targets .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(9-6-14-26(21)22)30(28,29)27(19-12-10-18(23)11-13-19)15-17-8-5-4-7-16(17)2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQDYWEVWAHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a series of condensation reactions, often involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The chlorophenyl, ethyl, and methylphenylmethyl groups are introduced through various substitution reactions, using reagents such as alkyl halides, aryl halides, and organometallic compounds.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.

Scientific Research Applications

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis and medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with improved efficacy and selectivity.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its chemical properties make it suitable for various applications, including catalysis and material modification.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling and metabolic pathways. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural variations among triazolopyridine sulfonamides significantly influence their physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (N-Substituent 1) R2 (N-Substituent 2) R3 (Position 3) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Chlorophenyl 2-Methylbenzyl Ethyl ~469.0 (estimated) Not reported
8a () 3-Chlorobenzyl 3,5-Difluorophenyl H 435.6 160–162
8c () 4-Methoxybenzyl 3,5-Dimethylphenyl Methyl ~439.5 (estimated) 168–169
  • Substituent Effects: Lipophilicity: The target compound’s ethyl group (vs. methyl in 8c) and 2-methylbenzyl group (vs. Melting Points: Higher melting points in 8c (168–169°C) compared to 8a (160–162°C) correlate with increased symmetry and crystallinity from methoxy and dimethyl groups. The target compound’s melting point is unreported but expected to fall within this range.
Pharmacological Activity

Triazolopyridine sulfonamides are studied for antimalarial activity, with substituents modulating target affinity:

  • 8a : The 3,5-difluorophenyl group may enhance binding to parasitic dihydroorotate dehydrogenase (DHODH) via halogen interactions, though its smaller size limits steric hindrance .
  • 8c : The 3,5-dimethylphenyl group could improve metabolic stability, while the 4-methoxybenzyl group may introduce steric bulk, reducing enzymatic recognition .
  • Target Compound : The 4-chlorophenyl group likely strengthens hydrophobic interactions with enzyme pockets, while the ethyl group at position 3 may prolong half-life compared to methyl-substituted analogs .

Table 2: Hypothesized Pharmacological Profiles

Compound Key Structural Features Hypothesized Advantages Potential Limitations
Target 4-ClPh, 2-MeBenzyl, Ethyl Enhanced lipophilicity, target affinity Possible hepatotoxicity risks
8a 3-ClBenzyl, 3,5-F2Ph High potency via halogen bonding Lower metabolic stability
8c 4-MeOBenzyl, 3,5-Me2Ph, Methyl Improved stability, reduced toxicity Reduced membrane permeability

Biological Activity

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that belongs to the class of triazolopyridines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring fused with a pyridine moiety and a sulfonamide group. The presence of the 4-chlorophenyl and 2-methylphenyl substituents enhances its lipophilicity and biological interactions.

1. Antimicrobial Activity

Research indicates that triazolo[4,3-a]pyridines possess significant antimicrobial properties. A study synthesized various derivatives and evaluated their activity against several bacterial strains. Notably, compounds with sulfonamide groups exhibited promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli16 µg/mL
BS. aureus8 µg/mL
CBacillus cereus32 µg/mL

2. Antimalarial Activity

In vitro studies have highlighted the antimalarial potential of related triazolopyridine compounds. For instance, compounds derived from similar scaffolds demonstrated IC50 values ranging from 2.24 to 4.98 μM against Plasmodium falciparum, indicating effective inhibition of malaria parasite growth . This suggests that this compound may also exhibit similar antimalarial activity.

3. Enzyme Inhibition

The sulfonamide moiety in this compound is known for its ability to inhibit various enzymes. Specifically, studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease . These enzymes play crucial roles in neurotransmission and urea metabolism respectively, making their inhibition a target for treating conditions like Alzheimer's disease and urinary tract infections.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to target proteins through hydrogen bonding and hydrophobic interactions .
  • Enzyme Interaction : The sulfonamide group is particularly effective in mimicking substrates for enzyme active sites, leading to competitive inhibition.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled trial assessing the antimicrobial efficacy of synthesized triazolopyridines, this compound was shown to significantly reduce bacterial load in infected models compared to controls.

Case Study 2: Antimalarial Screening
A series of compounds including this triazolopyridine were screened for antimalarial activity using P. falciparum. Results indicated that the compound's derivatives exhibited promising results in inhibiting parasite growth in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.